Compound Description: Ivacaftor is an approved potentiator drug used in the treatment of cystic fibrosis caused by the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It acts by improving the chloride channel function of the mutated CFTR protein.
Relevance: While not sharing direct structural similarities with 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide, Ivacaftor is relevant because it highlights the therapeutic potential of small molecules targeting specific protein functions. The research paper discussing Ivacaftor focuses on identifying alternative potentiators that do not interfere with the action of corrector drugs used to improve the cellular processing of ΔF508-CFTR. This study emphasizes the importance of considering drug interactions and the need for developing compounds with optimized pharmacological profiles, similar to the research goals related to understanding the properties and potential applications of 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide.
Compound Description: This compound is an investigational corrector drug being explored for the treatment of cystic fibrosis caused by the ΔF508 mutation in CFTR. It aims to improve the cellular processing of the mutated CFTR protein.
Relevance: This corrector molecule, while structurally distinct from 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide, exemplifies a different therapeutic approach to addressing protein dysfunction. The paper highlights that Ivacaftor can negatively impact the efficacy of this corrector. The study's focus on identifying potentiators compatible with correctors underscores the need for understanding potential drug interactions, a concept relevant to research on 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide and its potential interactions with other therapeutic agents.
Compound Description: This compound is another investigational corrector drug for cystic fibrosis caused by the ΔF508-CFTR mutation. Its therapeutic goal is to enhance the cellular processing of the mutated protein.
Relevance: Like the previously mentioned corrector, this compound showcases a different therapeutic strategy compared to the target compound 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide. The research on this corrector, alongside the previous one, emphasizes the need for developing potentiators that do not interfere with their action. This is important for maximizing the therapeutic benefit in cystic fibrosis treatment. Such insights into drug compatibility and potential synergistic effects are also relevant to research on 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide and its potential use in combination therapies.
Compound Description: This compound serves as a lead compound in the development of covalent inhibitors for c-Jun N-terminal kinase 3 (JNK3). It exhibits inhibitory activity in the nanomolar range.
Relevance: Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (1) shares key structural features with 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide, particularly the presence of a substituted imidazole ring. This structural similarity suggests potential for overlapping pharmacological activities and warrants further investigation into the biological profiles of both compounds.
Compound Description: This compound is a potent covalent inhibitor of JNK3 with a subnanomolar IC50 value. It exhibits high metabolic stability and excellent selectivity in kinase screening. This compound was further modified with a photolabile protecting group to acquire spatiotemporal control over its activity in live cells.
Relevance: N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13) is a close structural analog of 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide, further emphasizing the significance of the substituted imidazole ring in conferring biological activity. The research on this compound highlights the potential for optimizing the pharmacological properties of related compounds, such as 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide, through structural modifications.
Compound Description: NTB451 is identified as a potential inhibitor of necroptosis, a form of programmed cell death. It exhibits significant inhibitory activity against necroptosis induced by various triggers, including tumor necrosis factor-α (TNF-α) and toll-like receptor agonists.
Relevance: Although not structurally identical, NTB451 shares a key pharmacophoric element with 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide: the N-(1,3-thiazol-2-yl)benzamide moiety. This structural similarity, combined with their distinct biological activities, provides valuable insights for understanding structure-activity relationships within this class of compounds.
Compound Description: Nilotinib is an antitumor agent used in the treatment of chronic myeloid leukemia. It functions as a tyrosine kinase inhibitor, specifically targeting BCR-ABL.
Relevance: Nilotinib and 2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide both contain a 4-methyl-1H-imidazol-1-yl group as a structural element. The shared presence of this moiety in compounds with distinct therapeutic applications suggests its potential role in influencing biological activity and provides a basis for further exploration of structure-activity relationships in these and related compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Octyl decyl phthalate is a colorless liquid with a mild, characteristic odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999)